ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate
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Overview
Description
Ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate typically involves the following steps:
Formation of the Enone Backbone: This can be achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2,6-dichloroacetophenone in the presence of a base such as sodium hydroxide.
Amidation: The resulting enone is then reacted with ethylamine to form the amide linkage.
Esterification: Finally, the compound is esterified using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles like hydroxide or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, ethylamine
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated enones
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Material Science: Used in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing the natural substrate from accessing it. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-2-[(4-methylbenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate
- Ethyl (E)-2-[(4-fluorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate
Uniqueness
Ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate is unique due to the presence of the 4-chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency and selectivity in various applications.
Properties
IUPAC Name |
ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO3/c1-2-25-18(24)16(10-13-14(20)4-3-5-15(13)21)22-17(23)11-6-8-12(19)9-7-11/h3-10H,2H2,1H3,(H,22,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLYBMIDEHBCJN-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(C=CC=C1Cl)Cl)/NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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